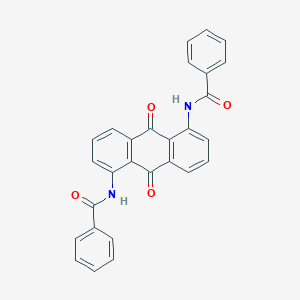

1,5-Dibenzamidoanthraquinone

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(5-benzamido-9,10-dioxoanthracen-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18N2O4/c31-25-20-14-8-16-22(30-28(34)18-11-5-2-6-12-18)24(20)26(32)19-13-7-15-21(23(19)25)29-27(33)17-9-3-1-4-10-17/h1-16H,(H,29,33)(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNXLZZWWBSQQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058864 | |

| Record name | Benzamide, N,N'-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82-18-8 | |

| Record name | N,N′-(9,10-Dihydro-9,10-dioxo-1,5-anthracenediyl)bis[benzamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Vat Yellow 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vat Yellow 3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N,N'-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, N,N'-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(9,10-dihydro-9,10-dioxoanthracene-1,5-diyl)bisbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VAT YELLOW 3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17GI3L4XTO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,5-Dibenzamidoanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1,5-dibenzamidoanthraquinone, a key intermediate in the development of various functional materials and potential therapeutic agents. The document delves into the underlying chemical principles, a detailed experimental protocol, and critical considerations for process optimization and product characterization.

Introduction: The Significance of 1,5-Dibenzamidoanthraquinone

Anthraquinone derivatives are a class of organic compounds with a wide range of applications, from dyes and pigments to pharmaceuticals.[1] The introduction of benzamido groups at the 1 and 5 positions of the anthraquinone core can significantly influence the molecule's electronic properties, solubility, and biological activity. 1,5-Dibenzamidoanthraquinone, also known as N,N'-(9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)dibenzamide, serves as a crucial building block in the synthesis of more complex molecules with potential applications in areas such as high-performance polymers and medicinal chemistry.

Chemical Principles: The Schotten-Baumann Reaction

The synthesis of 1,5-dibenzamidoanthraquinone from 1,5-diaminoanthraquinone is typically achieved through a nucleophilic acyl substitution reaction, specifically the Schotten-Baumann reaction.[2] This well-established method involves the acylation of an amine with an acid chloride in the presence of a base.[3]

Mechanism:

The reaction proceeds through a three-step mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 1,5-diaminoanthraquinone attacks the electrophilic carbonyl carbon of benzoyl chloride. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer and Elimination: The base present in the reaction mixture facilitates the removal of a proton from the positively charged nitrogen atom. Subsequently, the tetrahedral intermediate collapses, leading to the elimination of a chloride ion and the formation of the amide bond.

-

Neutralization: The hydrochloric acid (HCl) generated as a byproduct is neutralized by the base, driving the reaction to completion.[2]

The use of a biphasic system, often consisting of an organic solvent and an aqueous base solution, is a common feature of Schotten-Baumann conditions.[4] This allows for the separation of the reactants and products in the organic phase from the base and the neutralized byproduct in the aqueous phase.

Experimental Protocol: A Step-by-Step Guide

This section outlines a detailed procedure for the synthesis of 1,5-dibenzamidoanthraquinone.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 1,5-Diaminoanthraquinone | C₁₄H₁₀N₂O₂ | 238.25 | >98% | Sigma-Aldrich |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | >99% | Sigma-Aldrich |

| Pyridine | C₅H₅N | 79.10 | Anhydrous | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Fisher Scientific |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Reagent | VWR |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | VWR |

| Ethanol | C₂H₅OH | 46.07 | Reagent Grade | VWR |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with temperature control

-

Buchner funnel and filter flask

-

Standard laboratory glassware

-

Rotary evaporator

Synthesis Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve 1,5-diaminoanthraquinone (1.0 g, 4.20 mmol) in anhydrous dichloromethane (100 mL).

-

Addition of Base: Add anhydrous pyridine (1.0 mL, 12.4 mmol) to the solution. Stir the mixture at room temperature for 10 minutes.

-

Addition of Benzoyl Chloride: Dissolve benzoyl chloride (1.2 mL, 10.3 mmol) in anhydrous dichloromethane (20 mL) and add this solution dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 40°C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/dichloromethane or toluene, to yield 1,5-dibenzamidoanthraquinone as a solid.[5]

Visualization of the Synthetic Workflow

Sources

- 1. mdpi.com [mdpi.com]

- 2. Schotten-Baumann Reaction [organic-chemistry.org]

- 3. Benzamide, N-(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)- | C21H14N2O3 | CID 67011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102285889A - Method for producing high-purity 1,5-dinitroanthraquinone - Google Patents [patents.google.com]

- 5. US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Chemical and Physical Properties of 1,5-Dibenzamidoanthraquinone

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 1,5-Dibenzamidoanthraquinone. The information presented herein is synthesized from established chemical literature and databases to support research and development activities involving this compound.

Introduction and Scope

1,5-Dibenzamidoanthraquinone, also known by its industrial designation Vat Yellow 3, is a synthetic organic compound belonging to the anthraquinone class of dyes.[1] Its molecular architecture, characterized by a rigid polycyclic aromatic quinone core with amide functionalities, imparts significant thermal stability and a distinct yellow hue.[1][2] While its primary application lies in the textile industry as a vat dye for cellulosic fibers, its robust chemical nature and chromophoric properties make it a subject of interest in materials science and other specialized chemical applications.[1] This guide delineates its chemical identity, structural features, synthesis, and key physical and chemical characteristics.

Chemical and Physical Properties

The fundamental properties of 1,5-Dibenzamidoanthraquinone are summarized in the table below. These data are crucial for its handling, formulation, and application in various experimental and industrial settings.

| Property | Value |

| IUPAC Name | N,N'-(9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl)dibenzamide |

| Synonyms | 1,5-Bis(benzoylamino)anthraquinone, Vat Yellow 3, C.I. 61725 |

| CAS Number | 82-18-8 |

| Molecular Formula | C₂₈H₁₈N₂O₄ |

| Molecular Weight | 446.45 g/mol |

| Appearance | Yellow powder |

| Melting Point | 350-390 °C (decomposes) |

| Boiling Point | 556.3 °C (Predicted) |

| Density | 1.409 g/cm³ (Predicted) |

| Solubility | Insoluble in water; Soluble in hot nitrobenzene, slightly soluble in hot xylene and acetic acid; very slightly soluble in ethanol, ether, and benzene. |

The high melting point and predicted boiling point are indicative of the compound's significant thermal stability, a characteristic feature of the rigid and planar anthraquinone core.[1] The molecule's nonpolar nature, with a predicted LogP of 5.11, explains its poor solubility in water and preference for nonpolar organic solvents.[1] The presence of amide groups allows for hydrogen bonding, influencing its intermolecular interactions and contributing to its high melting point.[2]

Synthesis of 1,5-Dibenzamidoanthraquinone

The synthesis of 1,5-Dibenzamidoanthraquinone can be achieved through several routes, with the reaction of 1,5-diaminoanthraquinone with benzoyl chloride being a common laboratory-scale method. An alternative industrial approach involves the condensation of 1,5-dichloroanthraquinone with benzamide.

Experimental Protocol: Synthesis from 1,5-Diaminoanthraquinone

This protocol is adapted from established methods for the acylation of aminoanthraquinones.

Materials:

-

1,5-diaminoanthraquinone

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

Toluene

-

Ethanol

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,5-diaminoanthraquinone in anhydrous pyridine.

-

Slowly add a stoichiometric excess (approximately 2.2 equivalents) of benzoyl chloride to the suspension while stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After completion, cool the mixture to room temperature and pour it into a beaker containing a dilute solution of hydrochloric acid to neutralize the excess pyridine.

-

The precipitated solid is collected by vacuum filtration and washed thoroughly with distilled water until the filtrate is neutral.

-

The crude product is then washed with ethanol to remove unreacted benzoyl chloride and other impurities.

-

For further purification, the product can be recrystallized from a high-boiling solvent such as nitrobenzene or o-dichlorobenzene.

-

Dry the purified 1,5-Dibenzamidoanthraquinone in a vacuum oven.

Caption: Synthesis workflow for 1,5-Dibenzamidoanthraquinone.

Spectral Characterization (Theoretical)

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 1,5-Dibenzamidoanthraquinone is expected to exhibit several characteristic absorption bands:

-

N-H Stretching: A sharp to moderately broad band in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide groups.

-

Aromatic C-H Stretching: Weak to medium intensity bands above 3000 cm⁻¹.

-

C=O Stretching (Amide I): A strong absorption band around 1660-1680 cm⁻¹ due to the carbonyl stretching of the benzamide moieties.

-

C=O Stretching (Quinone): One or two strong bands in the range of 1630-1670 cm⁻¹ characteristic of the anthraquinone carbonyl groups. These may overlap with the amide I band.

-

N-H Bending (Amide II): A medium to strong band between 1510-1550 cm⁻¹.

-

Aromatic C=C Stretching: Several medium to strong bands in the 1400-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the multiple aromatic protons. The signals can be predicted to appear in the following regions:

-

Amide N-H: A broad singlet in the downfield region, typically >10 ppm.

-

Aromatic Protons: Multiple signals (doublets, triplets, and multiplets) between 7.0 and 9.0 ppm, corresponding to the protons on the anthraquinone core and the benzoyl groups. Protons adjacent to the carbonyl and amide groups will be shifted further downfield.

¹³C NMR: The carbon NMR spectrum will show a number of signals in the aromatic region and for the carbonyl carbons:

-

Quinone C=O: Resonances around 180-185 ppm.

-

Amide C=O: Signals in the range of 165-170 ppm.

-

Aromatic Carbons: A multitude of signals between 110 and 150 ppm.

Caption: Chemical structure of 1,5-Dibenzamidoanthraquinone.

UV-Visible Spectroscopy

The UV-Vis spectrum of 1,5-Dibenzamidoanthraquinone in a suitable organic solvent is expected to display absorption bands characteristic of the extended π-conjugated system of the anthraquinone core. Typically, anthraquinone and its derivatives show multiple absorption bands in the UV and visible regions.[3] The presence of the benzamido groups, which act as auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted anthraquinone.

Reactivity and Chemical Stability

1,5-Dibenzamidoanthraquinone exhibits high thermal and chemical stability, which is essential for its application as a vat dye.[1] The core chemical reactivity involves the reversible reduction of the quinone carbonyls to form the water-soluble leuco form in an alkaline reducing bath, typically using sodium dithionite. This leuco form has an affinity for cellulosic fibers. Subsequent exposure to an oxidizing agent, such as air, re-forms the insoluble parent dye, trapping it within the fiber matrix. This process is responsible for the excellent fastness properties of vat dyes.[4]

The amide linkages are generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions at elevated temperatures. The aromatic rings are relatively inert to electrophilic substitution due to the deactivating effect of the quinone and amide carbonyl groups.

Safety and Handling

-

General Handling: Handle in a well-ventilated area or with local exhaust ventilation to minimize dust inhalation.[4] Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Inhalation: May cause respiratory irritation.

-

Skin Contact: May cause skin irritation or sensitization upon prolonged or repeated contact.

-

Eye Contact: May cause eye irritation.

-

Ingestion: The toxicity of this specific compound is not well-documented. Ingestion should be avoided.

It is strongly recommended to consult a specific Safety Data Sheet from the supplier before handling this chemical.

References

- Google Patents. (n.d.). CN102660131A - Method for producing vat yellow 3RT.

- Google Patents. (n.d.). US3839332A - Process for the manufacture of anthraquinone dyestuffs.

-

PubChem. (n.d.). Vat Yellow 3. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 65738, Vat Yellow 3. Retrieved January 30, 2026 from [Link].

-

MDPI. (n.d.). N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide. Retrieved from [Link]

-

VieTextile. (n.d.). Indanthrene Dyes | 3-Step Standard Color Preparation. Retrieved from [Link]

-

Anouar, E. H., et al. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. Chemistry Central Journal, 8(1), 26. [Link]

-

ChemicalBook. (n.d.). 1,5-dinitroanthraquinone. Retrieved from [Link]

-

PubChem. (n.d.). 1,5-Diaminoanthraquinone. Retrieved from [Link]

-

Wikipedia. (n.d.). Anthraquinone. Retrieved from [Link]

-

TECHNICAL BULLETIN. (n.d.). PRINT CHEMISTRY OF VAT DYES AND VAT DISCHARGE. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of symmetrical 1,5-bisacyloxyanthraquinone derivatives and their dual activity of cytotoxicity and lipid peroxidation. Retrieved from [Link]

-

PubMed Central. (n.d.). Trichromatic Vat Dyeing of Cationized Cotton. Retrieved from [Link]

- Google Patents. (n.d.). CN104277486A - Synthesis method of vat yellow 3RR.

- Google Patents. (n.d.). US4206130A - Process for the preparation of 1,5-dichloroanthraquinone.

-

S D International. (n.d.). What Is Vat Dyeing and Its Process. Retrieved from [Link]

-

PubMed Central. (n.d.). Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity. Retrieved from [Link]

-

Liberty University. (n.d.). ANTHRAQUINONE DERAVITIVE 1 Use of Anthraquinone Derivatives and Methods of Efficient Syntheses. Retrieved from [Link]

-

RSC Publishing. (n.d.). Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. Retrieved from [Link]

-

SciRP.org. (n.d.). One-Pot Process of Anthraquinone Synthesis in the Presence of Mo-V-P Heteropoly Acid Solutions as a Bifunctional Catalysts. Retrieved from [Link]

-

GovInfo. (n.d.). 472 PART 73—LISTING OF COLOR AD- DITIVES EXEMPT FROM CERTIFI- CATION. Retrieved from [Link]

Sources

- 1. CN102241579B - Method for synthesizing anthraquinone - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

Navigating the Solid State: A Technical Guide to the Crystal Structure Analysis of 1,5-Dibenzamidoanthraquinone

To our valued researchers, scientists, and drug development professionals,

The intricate dance of molecules in the solid state dictates a substance's macroscopic properties and, in the pharmaceutical realm, can profoundly influence a drug's efficacy, stability, and bioavailability. Understanding the precise three-dimensional arrangement of atoms and the subtle intermolecular forces at play is therefore not merely an academic exercise but a cornerstone of rational drug design and materials science.

This guide was intended to provide an in-depth exploration of the crystal structure of 1,5-Dibenzamidoanthraquinone, a significant derivative of the anthraquinone scaffold. Anthraquinones are a well-known class of aromatic compounds with diverse applications, including as dyes and potential therapeutic agents. The addition of benzamido groups at the 1 and 5 positions introduces functionalities capable of engaging in significant intermolecular interactions, making its crystal structure a subject of considerable interest.

However, after a comprehensive and exhaustive search of scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature, it has been determined that a definitive single-crystal X-ray diffraction study detailing the crystal structure of 1,5-Dibenzamidoanthraquinone is not publicly available at this time.

While we are unable to present the specific crystallographic data, molecular geometry, and intermolecular interactions for this particular compound, this guide will instead pivot to provide a robust framework for such an analysis. We will outline the essential experimental and computational methodologies that would be employed in the characterization of 1,5-Dibenzamidoanthraquinone, thereby offering a blueprint for future research in this area.

I. The Foundational Steps: Synthesis and Crystallization

The journey into the crystalline world begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of 1,5-Dibenzamidoanthraquinone

The synthesis of 1,5-Dibenzamidoanthraquinone typically proceeds via the acylation of 1,5-diaminoanthraquinone with benzoyl chloride. This reaction, a nucleophilic acyl substitution, forms the stable amide linkages.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, 1,5-diaminoanthraquinone is dissolved in a suitable inert solvent, such as pyridine or N-methyl-2-pyrrolidone (NMP).

-

Acylation: Benzoyl chloride is added dropwise to the solution at room temperature. The reaction mixture is then heated to reflux and maintained at this temperature for several hours to ensure complete reaction.

-

Work-up: Upon cooling, the reaction mixture is poured into a large volume of water or a dilute acid solution to precipitate the crude product.

-

Purification: The precipitate is collected by filtration, washed thoroughly with water and a suitable organic solvent (e.g., ethanol) to remove unreacted starting materials and byproducts, and then dried under vacuum. Further purification can be achieved by recrystallization from a high-boiling point solvent like dimethylformamide (DMF) or by column chromatography.

Cultivating Perfection: The Art of Single Crystal Growth

Obtaining single crystals of sufficient size and quality is often the most challenging step. For a molecule like 1,5-Dibenzamidoanthraquinone, which is a largely planar and rigid structure, several techniques can be explored.

Experimental Protocol: Crystallization

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., DMF, chloroform, or a solvent mixture) is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapors into the primary solution reduces the compound's solubility, promoting gradual crystallization. Common solvent/anti-solvent pairs include chloroform/hexane and DMF/ethanol.

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature.

II. Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the atomic and molecular structure of a crystalline solid[1][2]. A high-quality single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a three-dimensional model of the electron density within the crystal, from which the atomic positions can be determined.

Key Data Obtained from SC-XRD:

| Parameter | Description |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal. |

| Space Group | The set of symmetry operations that describe the arrangement of molecules within the unit cell. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the asymmetric unit. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds, defining the molecular geometry. |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

Once the structure is solved and refined, a detailed analysis of the molecular geometry of 1,5-Dibenzamidoanthraquinone would be possible. This would involve examining the planarity of the anthraquinone core and the orientation of the benzamido substituents relative to this core.

III. Mapping Intermolecular Interactions: The Role of Hirshfeld Surface Analysis

While SC-XRD provides the "what" and "where" of atomic positions, Hirshfeld surface analysis offers a powerful tool to understand the "how" and "why" of crystal packing by visualizing and quantifying intermolecular interactions.

The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the electron density of that molecule from the electron densities of its neighbors. By mapping various properties onto this surface, one can gain invaluable insights into the nature and relative importance of different intermolecular contacts.

Key Hirshfeld Surface Plots:

-

dnorm Surface: This surface is colored to indicate intermolecular contacts that are shorter (red), equal to (white), or longer (blue) than the van der Waals radii of the interacting atoms. Red spots highlight regions of significant intermolecular interactions, such as hydrogen bonds.

-

2D Fingerprint Plots: These plots provide a quantitative summary of the intermolecular contacts by plotting the distance from the Hirshfeld surface to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). The distribution and shape of the points on this plot are characteristic of specific types of interactions (e.g., H···H, C-H···O, π···π stacking).

For 1,5-Dibenzamidoanthraquinone, we would anticipate significant contributions from several types of interactions that would be quantifiable through Hirshfeld analysis:

-

N-H···O Hydrogen Bonds: The amide groups provide hydrogen bond donors (N-H) and acceptors (C=O), which would likely play a crucial role in the crystal packing.

-

C-H···O Interactions: The numerous aromatic C-H groups can act as weak hydrogen bond donors to the carbonyl oxygen atoms of the anthraquinone core and the amide groups.

-

π···π Stacking: The planar aromatic rings of the anthraquinone core and the benzoyl groups are expected to engage in π···π stacking interactions, which are a significant cohesive force in the crystals of many aromatic compounds.

IV. Future Outlook and a Call to the Research Community

The absence of a published crystal structure for 1,5-Dibenzamidoanthraquinone represents a knowledge gap in the solid-state chemistry of this important class of compounds. The determination of its crystal structure would provide valuable data for:

-

Materials Science: Understanding the structure-property relationships that govern its behavior as a dye.

-

Drug Development: Providing a structural basis for the design of new anthraquinone-based therapeutics, where solid-state properties are critical.

-

Computational Chemistry: Serving as a benchmark for the validation of theoretical models of intermolecular interactions.

We encourage researchers in the fields of crystallography, organic chemistry, and materials science to consider pursuing the synthesis, crystallization, and structural analysis of 1,5-Dibenzamidoanthraquinone. The publication of this data would be a valuable contribution to the scientific community.

References

Due to the lack of a specific crystal structure determination for 1,5-Dibenzamidoanthraquinone, the following references provide general background on the techniques and concepts discussed in this guide.

-

Single-crystal X-ray Diffraction Principles: Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

-

Single-crystal X-ray Diffraction Services: Centro de Investigación en Química Sostenible (CIQSO). (n.d.). Single-Crystal X-ray Diffraction Unit. Retrieved from [Link]

-

Powder X-ray Diffraction in Drug Development: Fábián, L. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Pharmaceutical Sciences, 1(1), 1-1. Retrieved from [Link]

-

Anthraquinone Dyes Crystal Structure: Kurtoglu, M., et al. (2010). Single crystal X-ray structure and optical properties of anthraquinone-based dyes. Chemical Papers, 64(5), 645–651. Retrieved from [Link]

-

Synthesis of Anthraquinone Derivatives: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72731, N,N'-(9,10-Dihydro-9,10-dioxoanthracene-1,4-diyl)bisbenzamide. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Characterization of 1,5-Dibenzamidoanthraquinone

This guide is structured as a high-level technical whitepaper designed for analytical chemists and pharmaceutical researchers. It prioritizes experimental logic, solubility constraints, and spectral interpretation over simple data listing.[1]

Common Name: Vat Yellow 3 (C.I. 61725) | CAS: 82-18-8

Molecular Formula:

Executive Summary & Molecular Architecture

1,5-Dibenzamidoanthraquinone is a centrosymmetric anthraquinone derivative primarily utilized as a high-performance vat dye. In the context of drug development, its planar, fused-ring structure makes it a relevant scaffold for intercalation studies, while its redox-active quinone core mimics certain chemotherapeutic pharmacophores (e.g., mitoxantrone).[1]

Structural Symmetry:

The molecule exhibits

-

NMR Implication: The proton spectrum shows half the expected number of signals due to equivalence.

-

IR Implication: Intramolecular hydrogen bonding between the amide N-H and the quinone C=O locks the conformation, inducing characteristic shifts in carbonyl stretching frequencies.

Synthesis & Purification Workflow

Prerequisite for Analysis: Commercial samples of Vat Yellow 3 are often technical grade (~85% purity). For spectroscopic validation, re-crystallization is mandatory.

Purification Protocol

-

Dissolution: Dissolve 1.0 g of crude material in 50 mL of boiling nitrobenzene (Note: High boiling point solvent required due to poor solubility).

-

Filtration: Hot filter to remove inorganic salts/insoluble carbonized material.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Bright yellow needles will precipitate.

-

Wash: Filter and wash copiously with acetone to remove residual nitrobenzene.

-

Drying: Dry at 120°C under vacuum to remove solvates.

Synthesis Logic Diagram

Caption: Synthesis pathway via nucleophilic acyl substitution. High-temperature solvents are required to maintain solubility of the intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Critical Operational Note: This compound is virtually insoluble in

-

Recommended Solvent: Deuterated Trifluoroacetic Acid (TFA-

) or DMSO- -

Standard: Tetramethylsilane (TMS).

Predicted H-NMR Data (DMSO- , 500 MHz)

Note: Data derived from structural analogues (1,5-bis(anilino)anthraquinone) and substituent additivity rules.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 12.60 – 12.90 | Singlet (Broad) | 2H | Amide N-H | Key Feature: Highly deshielded due to strong intramolecular H-bond with Quinone C=O. |

| 8.85 | Doublet ( | 2H | Anthraquinone H-4, H-8 | Peri-position to carbonyl; deshielded by anisotropy.[1] |

| 8.15 | Doublet ( | 4H | Benzoyl ortho protons | Electron-deficient due to amide carbonyl. |

| 7.95 | Doublet ( | 2H | Anthraquinone H-2, H-6 | Ortho to amide nitrogen.[1] |

| 7.80 | Triplet ( | 2H | Anthraquinone H-3, H-7 | Meta coupling.[1] |

| 7.50 – 7.65 | Multiplet | 6H | Benzoyl meta/para protons | Overlapping aromatic region. |

Spectral Logic Flow

Caption: Decision tree for assigning key protons in 1,5-disubstituted anthraquinones.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Diamond Crystal).[1] The IR spectrum is diagnostic for the "chelated" carbonyl system. In 1,5-disubstituted anthraquinones, the quinone carbonyls are not equivalent if only one side is substituted, but here, symmetry makes them equivalent.[1] However, the H-bonding lowers the wavenumber significantly.

| Wavenumber ( | Intensity | Assignment | Mechanistic Explanation |

| 3250 – 3300 | Weak/Broad | Amide N-H stretch.[1] Broadened/lowered by H-bonding (normally >3400 for free amide). | |

| 3060 | Weak | Aromatic C-H stretching.[1] | |

| 1670 – 1685 | Strong | Amide I band.[1] | |

| 1635 – 1645 | Strong | Diagnostic Peak. The quinone carbonyl is chelated (H-bonded to N-H), shifting it from the typical 1675 | |

| 1580 – 1600 | Medium | Aromatic ring skeletal vibrations. | |

| 1530 | Medium | Amide II band (bending).[1] | |

| 1280 | Medium | Amide III / C-N stretching. |

UV-Visible Spectroscopy

Solvent: Dimethylformamide (DMF) or conc. Sulfuric Acid (

Electronic Transitions (in DMF)

-

1: 420 nm (

-

Origin:

transition of the anthraquinone chromophore with charge transfer character from the amide nitrogen lone pair to the quinone system.

-

-

2: 255 nm [1]

-

Origin: Benzenoid

transitions (benzoyl and anthraquinone backbone).

-

Halochromic Behavior (Validation Test)

When dissolved in concentrated Sulfuric Acid , the compound undergoes protonation at the carbonyl oxygens and amide nitrogens.[1]

-

Color Change: Yellow

Dark Red / Olive Brown . -

Mechanism: Formation of a delocalized oxonium cation, significantly lowering the HOMO-LUMO gap and causing a bathochromic (red) shift.

-

Water Dilution: Pouring the acid solution into ice water precipitates the original yellow compound (reversible).

References

-

Synthesis & Properties: Zollinger, H. (2003).[1] Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.[2] [1]

-

NMR of Anthraquinones: Allen, N. S., & McKellar, J. F. (1978).[1] Photochemistry of Dyed and Pigmented Polymers. Applied Science Publishers. (Context on H-bonding shifts in anthraquinones).

-

Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Search for Anthraquinone derivatives). [1]

-

Analogous Structure Data: PubChem Compound Summary for C.I. Vat Yellow 3 (CID 65738).[3] [1]

-

General IR Interpretation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[2] (Reference for Amide/Quinone carbonyl shifts).

Sources

Technical Guide: Thermal Stability & Degradation of 1,5-Dibenzamidoanthraquinone (C.I. Vat Yellow 3)

This technical guide details the thermal stability, degradation mechanisms, and analytical characterization of 1,5-Dibenzamidoanthraquinone (C.I. Vat Yellow 3).

Executive Summary & Identity

1,5-Dibenzamidoanthraquinone (CAS: 82-18-8), industrially known as C.I. Vat Yellow 3 , is a high-performance anthraquinone pigment. Unlike azo-based dyes (e.g., Disperse Yellow 3) which degrade at lower temperatures (~190°C), this compound exhibits exceptional thermal resilience due to its rigid, planar anthraquinone core and extensive intramolecular hydrogen bonding.

This guide provides researchers with a definitive framework for assessing its thermal behavior, detailing the transition from inert stability to pyrolytic degradation.

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | N,N'-(9,10-dioxoanthracene-1,5-diyl)dibenzamide |

| Common Name | C.I.[1][2][3] Vat Yellow 3; Indanthrene Yellow GK |

| CAS Number | 82-18-8 |

| Molecular Formula | |

| Molecular Weight | 446.45 g/mol |

| Structure Class | Anthraquinone (Benzamido-substituted) |

Molecular Architecture & Thermal Resilience

The superior thermal stability of 1,5-dibenzamidoanthraquinone—typically stable up to 300–350°C —is not accidental; it is structurally engineered.

Intramolecular Hydrogen Bonding

The amide nitrogen protons at positions 1 and 5 form strong intramolecular hydrogen bonds with the anthraquinone carbonyl oxygens (C=O) at positions 9 and 10. This forms two pseudo-six-membered rings, locking the molecule into a planar conformation.

-

Effect: This "locking" minimizes conformational freedom, significantly raising the energy barrier for thermal agitation to disrupt the crystal lattice.

-

Result: High melting point (often subliming or decomposing before melting) and resistance to thermal oxidation.

Resonance Stabilization

The benzamido groups extend the

Degradation Mechanisms

Degradation occurs via two distinct pathways depending on the environment: Hydrolytic Cleavage (chemical/environmental) and Pyrolytic Fragmentation (thermal/inert).

Pathway A: Hydrolytic Cleavage (Chemical)

In the presence of strong acids or bases at elevated temperatures (e.g., during aggressive dyeing processes or environmental weathering), the amide bond is the weak link.

-

Mechanism: Nucleophilic attack on the amide carbonyl.

-

Products: 1,5-Diaminoanthraquinone (Red/Violet solid) and Benzoic Acid.

-

Indicator: A color shift from bright yellow to a dull reddish-violet indicates the loss of the benzoyl groups.

Pathway B: Pyrolytic Fragmentation (Thermal)

Under inert atmosphere (TGA in

-

Onset (

): Typically >350°C. -

Mechanism: Homolytic cleavage of the amide N-C bond.

-

Volatiles: Carbon monoxide (CO), Phenyl radicals (forming benzene/biphenyl), and Nitriles.

-

Residue: Formation of a stable, carbonaceous char (polynuclear aromatic hydrocarbons).

Visualization: Degradation Pathways

Figure 1: Dual degradation pathways showing hydrolytic cleavage (chemical) and pyrolytic fragmentation (thermal).

Experimental Protocols (Self-Validating)

Thermogravimetric Analysis (TGA)

This protocol quantifies the thermal stability limit (

Protocol:

-

Sample Prep: Dry 5–10 mg of pigment at 110°C for 1 hour to remove surface moisture.

-

Crucible: Use Alumina (

) or Platinum pans. -

Atmosphere:

-

Inert: Nitrogen (

) at 50 mL/min (To study pure pyrolysis). -

Oxidative:[3] Air at 50 mL/min (To study combustion/oxidative stability).

-

-

Ramp: Heat from 50°C to 800°C at 10°C/min.

-

Validation:

-

Step 1: Verify negligible mass loss (<1%) below 200°C (confirms dryness).

-

Step 2: Identify

(extrapolated onset of major mass loss step). For Vat Yellow 3, expect

-

HPLC Analysis of Degradation Products

To confirm chemical degradation (hydrolysis), use High-Performance Liquid Chromatography.[4]

Protocol:

-

Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

-

Mobile Phase: Gradient elution.

-

Solvent A: Water + 0.1% Formic Acid.

-

Solvent B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 mins.

-

-

Detection: UV-Vis Diode Array. Monitor at:

-

254 nm: Benzoic Acid detection.

-

420 nm: 1,5-Dibenzamidoanthraquinone (Parent).

-

500–550 nm: 1,5-Diaminoanthraquinone (Degradant).

-

-

Logic Check: If the peak at 420 nm decreases while peaks at 254 nm and ~520 nm appear, hydrolytic degradation is confirmed.

Visualization: Analytical Workflow

Figure 2: Analytical workflow for separating and identifying degradation products using HPLC.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6666, 1,5-Dibenzamidoanthraquinone. Retrieved from [Link]

-

World Dye Variety. C.I. Vat Yellow 3 Properties and Applications.[5][6][7] Retrieved from [Link]

-

ResearchGate. "Thermochemical and structural properties of anthraquinones" (General reference for anthraquinone stability). Retrieved from [Link]

Sources

- 1. Pigment, method of producing pigment, pigment dispersion, and yellow toner - Patent 2241600 [data.epo.org]

- 2. C.I. DISPERSE YELLOW 3 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disperse Yellow 3 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. m.indiamart.com [m.indiamart.com]

- 7. p2infohouse.org [p2infohouse.org]

Early discovery and historical synthesis of 1,5-Dibenzamidoanthraquinone

The following technical guide provides an in-depth analysis of 1,5-Dibenzamidoanthraquinone, bridging its historical significance in industrial dye chemistry with its contemporary relevance in pharmaceutical scaffold design.

CAS: 82-18-8 | C.I.: Vat Yellow 3 | Class: Anthraquinone Vat Dyes / Pharmacophores[1][2][3]

Executive Summary

1,5-Dibenzamidoanthraquinone (1,5-DBAQ) represents a pivotal junction between classical industrial organic chemistry and modern medicinal application.[3] Historically developed as Indanthrene Yellow GK (C.I.[1][3][4] Vat Yellow 3) during the "Golden Age" of German dye synthesis, it exemplifies the robust stability of the anthraquinone core. In the modern era, this planar, electron-deficient scaffold has garnered attention in drug development as a DNA intercalator and topoisomerase inhibitor, offering a distinct structure-activity relationship (SAR) profile compared to its clinically established 1,4-isomer counterparts (e.g., Mitoxantrone).[3]

Part 1: Historical Synthesis & Early Discovery[3][5]

The Indanthrene Revolution (c. 1901–1910)

The discovery of 1,5-DBAQ emerged from the race to synthesize "vat dyes"—insoluble pigments that could be reduced to a soluble leuco form, impregnated into fiber, and re-oxidized to a colorfast state. Following René Bohn’s discovery of Indanthrone (Indanthrene Blue RS) in 1901 for BASF, chemists sought to complete the spectral range.

While Bohn focused on oxidative coupling, the synthesis of Indanthrene Yellow GK took a different route: acylation of aminoanthraquinones . The 1,5-substitution pattern was critical; unlike the 1,4-isomers which often yielded blue/violet hues, the 1,5-isomers provided the necessary electronic environment for yellow/orange chromophores while maintaining high thermal stability.[3]

The Classical Synthetic Pathway

The historical synthesis, still relevant for bulk production, relies on the benzoylation of 1,5-diaminoanthraquinone.[3] This pathway was favored over the displacement of 1,5-dichloroanthraquinone due to the higher purity of the amino precursor obtained from nitration/reduction cycles.[3]

Figure 1.1: The classical industrial route to Vat Yellow 3. The critical step is the isolation of the 1,5-dinitro isomer from the 1,8-dinitro byproduct.[3]

Part 2: Chemical Identity & Physicochemical Properties[3][6][7]

The molecule is defined by its high symmetry and extensive hydrogen bonding network. The intramolecular hydrogen bonds between the amide nitrogen protons and the quinone carbonyl oxygens lock the molecule into a planar conformation, essential for both its colorfastness (dyeing) and DNA intercalation (drug action).

Key Data Table[3]

| Property | Value | Context |

| IUPAC Name | N,N'-(9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)dibenzamide | Systematic nomenclature |

| Molecular Formula | C₂₈H₁₈N₂O₄ | MW: 446.45 g/mol |

| Appearance | Yellow Needles / Powder | Crystallizes from nitrobenzene |

| Melting Point | > 350 °C | Indicates high lattice energy |

| Solubility | Soluble in conc.[1][2][3][5][6] H₂SO₄, Nitrobenzene | Insoluble in water, ethanol |

| Absorption (λmax) | ~420–450 nm | Responsible for yellow color |

| LogP | 5.11 (Calculated) | Highly lipophilic |

Part 3: Mechanistic Synthesis Guide

For researchers synthesizing this compound for biological screening, purity is paramount. The following protocol utilizes Schotten-Baumann conditions adapted for low-solubility substrates.

Experimental Protocol: Benzoylation of 1,5-Diaminoanthraquinone[3]

Reagents:

-

1,5-Diaminoanthraquinone (1.0 eq)[3]

-

Benzoyl Chloride (2.5 eq)[3]

-

o-Dichlorobenzene (Solvent, high boiling point) or Nitrobenzene[3]

-

Pyridine (Catalyst/Base, 0.1 eq)

Step-by-Step Methodology:

-

Dissolution: Suspend 1,5-diaminoanthraquinone in dry o-dichlorobenzene (concentration ~0.5 M). The starting material is a red solid.[3]

-

Acylation: Add benzoyl chloride dropwise at room temperature. Add catalytic pyridine.[3]

-

Reflux: Heat the mixture to reflux (180°C) for 4–6 hours. The reaction is driven by the evolution of HCl gas (ensure proper venting/scrubbing).

-

Observation: The red suspension will gradually transition to a yellow/brown precipitate.[3]

-

-

Isolation: Cool the mixture to 100°C. Filter hot to remove unreacted impurities, or cool to RT to maximize yield (crude).

-

Purification: Wash the filter cake extensively with hot ethanol (to remove benzoic acid/benzoyl chloride) and then water.

-

Recrystallization: Recrystallize from boiling nitrobenzene or dimethylformamide (DMF) to obtain analytical grade yellow needles.[3]

Reaction Mechanism (Nucleophilic Acyl Substitution)

The amino group on the anthraquinone is less nucleophilic than a standard aniline due to the electron-withdrawing quinone core.[3] High temperatures or strong acylating agents are required.[3]

Figure 3.1: The nucleophilic attack of the amine on the benzoyl chloride carbonyl carbon.[3]

Part 4: Relevance to Drug Development[1][3]

While 1,4-substituted anthraquinones (e.g., Mitoxantrone, Doxorubicin) dominate the oncology market, the 1,5-substituted scaffold offers a unique pharmacological profile.

The Intercalation Paradigm

Anthraquinones function primarily as DNA intercalators.[3] The planar tricyclic system slides between DNA base pairs, inhibiting replication and transcription.

-

1,4-Isomers: Typically stabilize the DNA-Topoisomerase II cleavable complex (poison).[3]

-

1,5-Isomers: The 1,5-DBAQ structure provides a different steric fit.[3] The "trans" orientation of the benzamide arms allows for cross-linking or threading modes that differ from the "cis-like" 1,4-orientation.[3]

Cytotoxicity and SAR

Research indicates that 1,5-bis(acyloxy) and 1,5-bis(benzamido) derivatives exhibit potent cytotoxicity against specific tumor lines (e.g., HepG2, L1210 leukemia).[3]

-

Advantage: 1,5-derivatives often show reduced cardiotoxicity compared to 1,4-derivatives (which are prone to quinone-semiquinone redox cycling that generates reactive oxygen species).[3]

-

Lipophilicity: The benzoyl groups in 1,5-DBAQ significantly increase logP, enhancing membrane permeability compared to the free amine.[3]

Scaffold for Optimization

For medicinal chemists, 1,5-DBAQ serves as a "hit" scaffold.[3] Modifications typically involve:

-

Linker Alteration: Replacing the phenyl ring of the benzamide with alkyl-amino chains to improve water solubility (a major limitation of Vat Yellow 3).[3]

-

Core Substitution: Introducing hydroxyl groups (e.g., 4,8-dihydroxy-1,5-dibenzamido) to modulate redox potential.[3]

References

-

National Center for Biotechnology Information (NCBI). (2025).[3] PubChem Compound Summary for CID 65738, Vat Yellow 3. Retrieved from [Link][1][3]

-

Huang, H. S., et al. (2002). Synthesis and structure-activity correlations of the cytotoxic bifunctional 1,4-diamidoanthraquinone derivatives. Journal of Medicinal Chemistry. (Provides comparative data on 1,5- vs 1,4- substitution). Retrieved from [Link]

-

Colour Index International. (n.d.).[3] C.I.[1][2][3][7] Vat Yellow 3 (C.I. 61725).[3] Society of Dyers and Colourists.[3] (Historical classification).

-

Bohn, R. (1901). Process for the preparation of blue dyes of the anthracene series. German Patent (DRP) 129845.[3] (Foundational patent for Indanthrene series).[3]

Sources

- 1. Regulatory Status of Color Additives [hfpappexternal.fda.gov]

- 2. indanthrene-Molbase [molbase.com]

- 3. Vat Yellow 3 | C28H18N2O4 | CID 65738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. faolex.fao.org [faolex.fao.org]

- 6. WO1991015954A1 - Anthraquinones as inhibitors of sulfide production from sulfate-reducing bacteria - Google Patents [patents.google.com]

- 7. Benzamide, N-(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)- | C21H14N2O3 | CID 67011 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular formula and molecular weight of 1,5-Dibenzamidoanthraquinone

Chemical Identity, Synthesis, and Spectroscopic Characterization

Executive Summary

1,5-Dibenzamidoanthraquinone (CAS: 82-18-8) is a high-performance anthraquinone derivative primarily utilized as a vat dye (Vat Yellow 3) and organic pigment.[1] Characterized by its exceptional thermal stability and lightfastness, the compound consists of an anthraquinone core substituted at the 1 and 5 positions with benzamido groups.

While historically dominant in the textile and coatings industries, its planar, electron-deficient aromatic architecture makes it a "privileged scaffold" in medicinal chemistry, serving as a structural template for DNA-intercalating agents and potential anticancer therapeutics. This guide provides a rigorous technical analysis of its molecular properties, synthesis protocols, and characterization data.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Core Molecular Data

The following data establishes the definitive chemical identity of the compound.

| Parameter | Technical Specification |

| IUPAC Name | N,N'-(9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl)dibenzamide |

| Common Synonyms | 1,5-Bis(benzoylamino)anthraquinone; Vat Yellow 3; C.I. 61725; Indanthren Yellow GK |

| CAS Registry Number | 82-18-8 |

| Molecular Formula | C₂₈H₁₈N₂O₄ |

| Molecular Weight | 446.45 g/mol |

| Exact Mass | 446.1267 g/mol |

| SMILES | O=C(Nc1cccc2C(=O)c3c(cccc3NC(=O)c4ccccc4)C(=O)c12)c5ccccc5 |

| InChI Key | PZNXLZZWWBSQQK-UHFFFAOYSA-N |

Physical Characteristics

| Property | Value / Description |

| Physical State | Yellow crystalline powder or needles |

| Melting Point | 390°C (sublimes/decomposes at high temp) |

| Solubility (Water) | Insoluble (< 0.1 mg/L) |

| Solubility (Organic) | Soluble in hot nitrobenzene, o-dichlorobenzene, xylene; slightly soluble in pyridine. |

| Density | ~1.41 g/cm³ (Predicted) |

| Appearance in H₂SO₄ | Dark olive-brown solution (protonated form); precipitates orange upon dilution. |

Synthesis & Manufacturing Protocol

Reaction Mechanism

The synthesis of 1,5-Dibenzamidoanthraquinone proceeds via a nucleophilic acyl substitution (Schotten-Baumann type reaction). The nucleophilic amino groups of 1,5-diaminoanthraquinone attack the electrophilic carbonyl carbon of benzoyl chloride. The reaction requires high temperatures to overcome the reduced nucleophilicity of the anthraquinone amines, which are deactivated by the electron-withdrawing quinone carbonyls.

Synthesis Workflow Diagram

The following diagram outlines the critical pathway from raw materials to the purified product.

Figure 1: Synthetic pathway for 1,5-Dibenzamidoanthraquinone via thermal benzoylation.

Experimental Protocol (Laboratory Scale)

Safety Warning: This procedure generates HCl gas. Perform in a fume hood. Benzoyl chloride is a lachrymator.

-

Preparation: In a 500 mL round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 23.8 g (0.1 mol) of 1,5-diaminoanthraquinone .

-

Solvation: Add 250 mL of o-dichlorobenzene (or nitrobenzene). Stir to create a uniform suspension.

-

Reagent Addition: Add 35.0 g (0.25 mol) of benzoyl chloride dropwise. A slight excess (2.5 eq) ensures complete conversion.

-

Reaction: Heat the mixture to 150–155°C . Maintain this temperature for 3–5 hours. A stream of nitrogen can help remove the evolved HCl gas.

-

Checkpoint: The reaction is complete when HCl evolution ceases and TLC indicates the disappearance of the diamine starting material.

-

-

Workup: Allow the mixture to cool to approximately 100°C. Filter the hot suspension. The product has low solubility even in hot solvent, maximizing yield.

-

Purification: Wash the filter cake with hot o-dichlorobenzene, followed by ethanol or acetone to remove residual benzoyl chloride and benzoic acid byproducts.

-

Drying: Dry the yellow needles in an oven at 100°C.

-

Yield Expectation: 90–95% theoretical yield.

-

Spectroscopic Characterization & Validation

To validate the structure and purity of 1,5-Dibenzamidoanthraquinone, the following spectroscopic signatures are diagnostic.

Infrared Spectroscopy (FT-IR)

The spectrum is dominated by the interplay between the amide and quinone carbonyls.

| Functional Group | Frequency (cm⁻¹) | Assignment |

| N-H Stretch | 3250 – 3350 | Secondary amide stretch (sharp/medium). |

| C=O (Quinone) | 1670 – 1680 | Anthraquinone carbonyls (often split). |

| C=O (Amide I) | 1640 – 1660 | Benzamide carbonyl stretch (strong). |

| C=C (Aromatic) | 1580 – 1600 | Skeletal ring vibrations. |

| Amide II | 1520 – 1550 | N-H bending/C-N stretching combination. |

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆ or TFA-d (due to low solubility)

-

δ 10.5 – 12.0 ppm (2H, s, broad): Amide N-H protons. Deshielded due to hydrogen bonding with the quinone carbonyls and the electron-withdrawing nature of the anthraquinone ring.

-

δ 8.0 – 8.3 ppm (4H, m): Protons at positions 4, 8 (anthraquinone) and ortho-protons of the benzoyl groups.

-

δ 7.5 – 7.9 ppm (8H, m): Remaining aromatic protons (anthraquinone 2,3,6,7 and benzoyl meta/para).

-

Note: The symmetry of the 1,5-substitution results in a simplified aromatic region compared to asymmetric derivatives.

UV-Visible Spectroscopy & Redox Behavior

This compound exhibits "vatting" behavior—reversible reduction to a soluble form.

-

Solid State (Pigment): Bright yellow (Abs max ~420–450 nm).

-

Reduced State (Leuco): Upon treatment with alkaline sodium dithionite (Na₂S₂O₄ + NaOH), the quinone reduces to the hydroquinone salt.

Applications in Research & Industry

The "Vatting" Cycle (Textile & Materials Science)

The primary utility of 1,5-Dibenzamidoanthraquinone lies in its ability to undergo reversible redox reactions, allowing it to penetrate cellulosic fibers before being oxidized back to an insoluble pigment.

Figure 2: The redox cycle of Vat Yellow 3, illustrating the transition between insoluble pigment and soluble leuco forms.

Pharmaceutical Relevance (Scaffold Analysis)

While 1,5-Dibenzamidoanthraquinone is not a marketed drug, its structure is highly relevant to Drug Discovery as a privileged scaffold:

-

DNA Intercalation: The planar tricyclic anthraquinone core mimics DNA base pairs, allowing intercalation between DNA strands. Derivatives (e.g., Mitoxantrone) are potent topoisomerase II inhibitors.

-

G-Quadruplex Stabilization: 1,5-disubstituted amido-anthraquinones have been investigated for their ability to stabilize G-quadruplex structures in telomeres, potentially inhibiting cancer cell proliferation.

-

Kinase Inhibition: The benzamide side chains provide hydrogen bond donors/acceptors that can interact with ATP-binding pockets in kinases.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66667, 1,5-Dibenzamidoanthraquinone. Retrieved from [Link]

-

World Dye Variety. C.I. Vat Yellow 3 (C.I. 61725) Technical Data. Retrieved from [Link]

- Huang, H.S., et al. (2001).Synthesis and cytotoxic activity of 1,5-diaminoanthraquinones. (Contextual reference for pharmaceutical scaffold properties).

Sources

Technical Deep Dive: Photophysical & Electrochemical Architectures of Anthraquinone Derivatives

Executive Summary

Anthraquinone (AQ) derivatives represent a privileged scaffold in both pharmacognosy and materials science. Their planar tricyclic architecture allows for dual functionality: they act as efficient DNA intercalators/photosensitizers in oncology (e.g., Doxorubicin, Mitoxantrone) and as robust redox mediators in energy storage (Redox Flow Batteries). This guide dissects the causal links between substituent topology, electronic transitions, and redox reversibility, providing validated protocols for characterization.

Molecular Architecture & Electronic Structure

The physicochemical versatility of the 9,10-anthraquinone core stems from its ability to act as an electron-deficient acceptor. The photophysics are governed by the competition between

Substituent Effects (Auxochromic Tuning)

Substituents at the 1,4,5,8 (

-

Electron Donating Groups (EDGs): Substituents like

or -

Electron Withdrawing Groups (EWGs): Enhance the oxidizing power (more positive reduction potential) but often quench fluorescence via efficient ISC to the triplet state.

Table 1: Impact of Substituents on Photophysical & Electrochemical Parameters

| Derivative | Substituent (Pos) | Primary Application | |||

| 9,10-Anthraquinone | None | ~325 (UV) | < 0.01 | -0.95 | ROS Generator (PDT) |

| 1-Aminoanthraquinone | ~460 (Blue) | 0.15 | -1.05 | Disperse Dye / Probe | |

| 1,4-Dihydroxy-AQ | ~480-500 | 0.05 | -0.65 | Quinizarin / Chelation | |

| Doxorubicin | Complex | ~480 | 0.03 | -0.60 | Chemotherapy (DNA) |

Photophysical Characterization

The utility of AQs in Photodynamic Therapy (PDT) relies on their triplet state quantum yield (

Jablonski Dynamics & ROS Generation

The diagram below illustrates the competing pathways. For drug development, maximizing

Figure 1: Jablonski diagram highlighting the dominant Intersystem Crossing (ISC) pathway in Anthraquinones, facilitating ROS generation for PDT.

Protocol: Validated Quantum Yield ( ) Measurement

Objective: Determine

Workflow:

-

Standard Prep: Dissolve Quinine Sulfate in 0.1 M

( -

Sample Prep: Dissolve AQ derivative in Ethanol/DMSO. Adjust concentration so Abs at

is -

Acquisition:

-

Record UV-Vis spectrum (baseline corrected).

-

Record Emission spectrum (integrate area under curve,

).

-

-

Calculation:

Where

Electrochemical Profiling

The redox behavior of AQs is heavily solvent-dependent. In drug development, the reduction potential (

Redox Mechanism (Square Scheme)

In aprotic media (DMSO/MeCN), AQs undergo two reversible one-electron transfers. In protic media (water/buffers), proton-coupled electron transfer (PCET) dominates.

Figure 2: Redox "Square Scheme" showing the transition from stepwise electron transfer in aprotic solvents to proton-coupled pathways in aqueous media.

Protocol: Cyclic Voltammetry (CV) for Redox Potential

Objective: Determine

Workflow:

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

) in dry Acetonitrile (Aprotic) or Phosphate Buffer (Aqueous). -

Working Electrode: Glassy Carbon (Must be polished with 0.05

alumina slurry before every run to remove adsorbed AQ films). -

Reference:

(non-aqueous) or -

Scan: Cycle from 0 V to -2.0 V.

-

Analysis: Plot

vs.

Biological Implications & Structure-Activity Relationship (SAR)

DNA Intercalation & Bioreductive Activation

The planar AQ core intercalates between DNA base pairs (preferring GC-rich regions).

-

Mechanism: Intercalation stabilizes the DNA-drug complex, inhibiting Topoisomerase II.

-

Bioreduction: The quinone moiety accepts electrons to form the semiquinone radical (

). In the presence of

Designing for Hypoxia (Type I PDT)

Tumors are often hypoxic. Standard PDT (Type II) requires oxygen.

-

Strategy: Design AQ derivatives with high redox potentials that can extract electrons directly from biomolecules (Type I) rather than transferring energy to oxygen.

-

Key Modification: Adding cationic chains (e.g., alkylamines) improves solubility and targets the negatively charged mitochondrial membrane.

References

-

Low and High Molecular Mass Anthraquinone Derivatives Containing Substituents of Varying Electron Donating Properties. National Institutes of Health (PMC). Available at: [Link]

-

Hydrophobic Quinones in Unusual Aqueous Environments: Electrochemical Studies of Anthraquinone in Water-in-Salt Electrolytes. ACS Electrochemistry. Available at: [Link]

-

In Silico Design of Anthraquinone-Based Two-Photon Photosensitizers for NIR-Activated Photodynamic Therapy. ChemRxiv. Available at: [Link]

-

UV-Visible Spectroelectrochemistry of the Reduction Products of Anthraquinone. Journal of Chemical Education. Available at: [Link]

Sources

Technical Monograph: 1,5-Dibenzamidoanthraquinone & Functional Analogues

Topic: 1,5-Dibenzamidoanthraquinone Derivatives and Their Analogues Content Type: Technical Monograph Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

1,5-Dibenzamidoanthraquinone (C.I. Vat Yellow 3; CAS 82-18-8) represents a critical scaffold in both organic materials science and heterocyclic chemistry. Characterized by a rigid, planar anthracene-9,10-dione core flanked by two benzamido groups, this molecule exhibits exceptional thermal stability and lightfastness due to a dual-mode hydrogen bonding network. While historically dominant as a vat dye, its contemporary relevance lies in guest-host liquid crystal displays (GH-LCDs) as a high-order parameter dichroic dye.

In the pharmacological domain, the 1,5-dibenzamido derivative serves as a structural reference point. Unlike its highly cytotoxic 1,5-bis(alkylamino)anthraquinone analogues (which act as potent DNA intercalators and Topoisomerase II inhibitors), the amide derivative is relatively inert due to extreme insolubility and lack of cationic charge at physiological pH. This guide delineates the synthesis, physicochemical behavior, and divergent applications of this scaffold versus its bioactive analogues.

Molecular Architecture & Physicochemical Properties[1][2][3][4][5][6]

The defining feature of 1,5-dibenzamidoanthraquinone is its ability to form strong intramolecular hydrogen bonds between the amide nitrogen protons and the quinone carbonyl oxygens. This interaction locks the benzamido wings into coplanarity with the anthraquinone core, maximizing

Structural Dynamics

-

Planarity: The six-membered pseudo-ring formed by the N-H...O=C interaction (approx. 1.8–2.0 Å) restricts rotation around the C-N bond.

-

Solubility Profile: Insoluble in water, ethanol, and benzene at room temperature. Soluble in hot nitrobenzene, o-dichlorobenzene, and concentrated sulfuric acid (with protonation).

-

Redox Behavior: Reversible reduction to the 9,10-dihydroxy leuco form (soluble in alkaline dithionite), which is the basis of its application as a vat dye.

Quantitative Properties Table

| Property | Value / Characteristic |

| Molecular Formula | |

| Molecular Weight | 446.45 g/mol |

| Melting Point | > 350°C (Sublimes) |

| Absorption | ~420–440 nm (Yellow) in organic solvents |

| Dichroic Ratio (LCDs) | High (Order Parameter |

| LogP (Predicted) | ~6.5 (Highly Lipophilic) |

| Key Impurity | 1-amino-5-benzamidoanthraquinone (Monobenzoyl) |

Synthetic Methodology

The synthesis of 1,5-dibenzamidoanthraquinone is a classic nucleophilic acyl substitution. To ensure high purity for material applications (e.g., LCDs), the reaction is typically conducted in high-boiling halogenated aromatics to maintain solubility of the intermediate mono-amide.

Protocol: Acylation of 1,5-Diaminoanthraquinone

Reagents:

-

Precursor: 1,5-Diaminoanthraquinone (1,5-DAAQ) [Purity >98%]

-

Acylating Agent: Benzoyl Chloride (2.2 – 2.5 equivalents)

-

Solvent: Nitrobenzene or o-Dichlorobenzene (ODCB)

-

Catalyst/Scavenger: Pyridine (Optional, often not needed at high temp)

Step-by-Step Methodology:

-

Slurry Formation: Suspend 10.0 g (42 mmol) of finely ground 1,5-DAAQ in 100 mL of dry nitrobenzene in a 250 mL round-bottom flask equipped with a reflux condenser and drying tube.

-

Thermal Activation: Heat the mixture to 100°C with vigorous magnetic stirring. The amine will partially dissolve.

-

Acylation: Add 12 mL (103 mmol) of benzoyl chloride dropwise over 20 minutes.

-

Reflux: Raise temperature to 150–160°C. Evolution of HCl gas will be observed. Maintain this temperature for 3–4 hours until the solution turns from red-violet (amine) to a clear, bright yellow (amide).

-

Workup: Cool the mixture to 80°C. Add 100 mL of methanol to precipitate the product fully.

-

Filtration: Filter the hot slurry. Wash the cake with hot ethanol (2 x 50 mL) to remove unreacted benzoyl chloride and nitrobenzene.

-

Purification: Recrystallize from boiling o-dichlorobenzene or sublime under high vacuum (10^-3 Torr, 300°C) for electronic-grade purity.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway from dinitro-precursor to the target dibenzamido derivative, highlighting the critical acylation step.

Pharmacological Context: Amides vs. Amines

It is critical for drug development professionals to distinguish between the amide and amine derivatives of the 1,5-substituted anthraquinone scaffold.

The Activity Gap

-

1,5-Bis(alkylamino)anthraquinones: These are potent anticancer agents (e.g., analogues of Mitoxantrone). The protonated amine at physiological pH (7.4) provides a cationic charge that facilitates electrostatic attraction to the anionic DNA backbone, followed by intercalation between base pairs.

-

1,5-Dibenzamidoanthraquinone: This molecule is neutral and highly insoluble. It does not effectively intercalate DNA and shows negligible cytotoxicity in its native form. However, it serves as a prodrug scaffold or a hydrophobic core for delivery systems.

Mechanism of Action (Amino-Analogues)

The bioactivity of the analogues (where the benzamido C=O is replaced by CH2 or removed) relies on Topoisomerase II poisoning.

Figure 2: Mechanism of action for pharmacologically active amino-analogues. The dibenzamido derivative lacks the cationic charge required for the initial DNA binding step.

Advanced Applications: Liquid Crystals & Materials

Beyond biology, 1,5-dibenzamidoanthraquinone is a premier dichroic dye .

-

Dichroism: The long molecular axis aligns perfectly with the nematic director of liquid crystal hosts (like E7 or 5CB).

-

Order Parameter (S):

1,5-Dibenzamido derivatives typically achieve -

Stability: Unlike azo dyes, anthraquinones are resistant to UV degradation, making them suitable for outdoor displays and smart windows.

References

-

Synthesis & Industrial Identity

-

Source: Colour Index International. "C.I. Vat Yellow 3 (61725)."[1]

-

Citation: Society of Dyers and Colourists & AATCC.

-

-

Acylation Protocol

-

Liquid Crystal Applications

- Title: "Anthraquinone-Based Dichroic Dyes for Achromatic Black Guest-host Liquid Crystal Display."

- Source: Molecular Crystals and Liquid Crystals, 122(1), 285–295.

-

URL:

-

Pharmacological Analogues (Aminoanthraquinones)

-

Title: "Structure-activity relationship of anticancer drug candidate quinones."[4]

- Source: PMC (NIH), 2020.

-

URL:

-

-

Structural Characterization (H-Bonding)

- Title: "Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds."

- Source: MDPI, 2021.

-

URL:

Sources

A Theoretical and Computational Guide to 1,5-Dibenzamidoanthraquinone: Unveiling Molecular Insights for Advanced Applications

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 1,5-Dibenzamidoanthraquinone. While direct computational studies on this specific molecule are not extensively published, this document leverages research on analogous anthraquinone derivatives to present a robust framework for its in-silico investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the physicochemical and biological properties of 1,5-Dibenzamidoanthraquinone through computational approaches.

Introduction: The Enduring Relevance of 1,5-Dibenzamidoanthraquinone

1,5-Dibenzamidoanthraquinone, also known by trade names such as Vat Yellow 3, is a significant member of the anthraquinone family of compounds.[1] Historically, its importance has been rooted in the dye industry, where its stable, rigid structure provides desirable chromophoric properties.[2] The molecule consists of a central anthraquinone core with two benzamide groups substituted at the 1 and 5 positions.[1] This substitution pattern influences its electronic and steric properties, which in turn dictate its color, stability, and interactions with other molecules.

Beyond its role as a colorant, the anthraquinone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[3][4] The amide linkages in 1,5-Dibenzamidoanthraquinone introduce hydrogen bonding capabilities and conformational flexibility, which are critical for molecular recognition and biological function.[3][5] Understanding these properties at a molecular level is paramount for exploring new applications for this compound, particularly in the realm of drug discovery and materials science.

Computational chemistry offers a powerful lens through which to examine the intricacies of 1,5-Dibenzamidoanthraquinone. By employing a suite of theoretical and computational techniques, we can predict its three-dimensional structure, electronic properties, and potential interactions with biological targets, thereby guiding experimental efforts and accelerating the discovery process.

Foundational Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of 1,5-Dibenzamidoanthraquinone is the first step in any theoretical investigation. These properties, summarized in the table below, provide the basis for parameterizing computational models and for correlating theoretical predictions with experimental observations.

| Property | Value | Unit | Source |

| Molecular Formula | C₂₈H₁₈N₂O₄ | - | [1] |

| Molecular Weight | 446.454 | g/mol | [1] |

| Density | 1.409 | g/cm³ | [1] |

| Boiling Point | 556.3 | °C at 760 mmHg | [1] |

| Flash Point | 159.5 | °C | [1] |

| Polar Surface Area | 92.34 | Ų | [1] |

| LogP | 5.11260 | - | [1] |

The high thermal stability suggested by the boiling and flash points is consistent with the rigid aromatic core of the molecule.[1] The LogP value indicates a lipophilic character, which has implications for its solubility and potential for membrane permeability.[1] The polar surface area is a key descriptor in drug design, influencing a molecule's ability to cross biological membranes.[1]

The Computational Toolkit: Methodologies for In-Silico Analysis